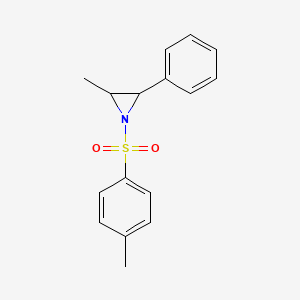

2-Methyl-3-phenyl-1-tosylaziridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2S |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |

InChI |

InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |

InChI Key |

VFDVJMZURMPFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Transformations of 2 Methyl 3 Phenyl 1 Tosylaziridine

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the aziridine (B145994) ring leads to the cleavage of a carbon-nitrogen bond, alleviating the ring strain and forming a stable, acyclic product. researchgate.net These reactions are of significant interest in synthetic organic chemistry as they provide a pathway to a variety of functionalized amine derivatives. nih.gov

The regioselectivity of the ring-opening reaction, meaning the position of nucleophilic attack, is a critical aspect of the reactivity of 2-methyl-3-phenyl-1-tosylaziridine. It is primarily governed by a combination of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions. mdpi.comrsc.org

The N-tosyl group significantly polarizes the C-N bonds of the aziridine ring, making the ring carbons electrophilic. nih.gov The phenyl and methyl substituents on the ring also exert electronic and steric influences. The phenyl group, being electron-withdrawing, can stabilize a partial negative charge on the adjacent carbon, while the methyl group is electron-donating. However, the steric bulk of these substituents plays a more dominant role in determining the site of nucleophilic attack. masterorganicchemistry.com

In the case of this compound, nucleophilic attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.com This is a common feature in the ring-opening of substituted aziridines. The approach of the nucleophile is less impeded at the carbon atom bearing the methyl group compared to the carbon atom bearing the more bulky phenyl group. This preferential attack leads to a specific regioisomer as the major product. For instance, the reaction of (±)-2-methyl-3-phenyl-1-tosylaziridine with electron-rich arenes in the presence of a catalyst has been shown to yield the corresponding 2,2-diarylethylamine derivatives, indicating attack at the carbon bearing the methyl group. acs.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted N-Tosylaziridines

| Aziridine Substrate | Nucleophile | Major Product | Regioselectivity |

| This compound | Arenes | 2,2-Diarylethylamines | Attack at C2 (methyl-substituted carbon) |

| 2-Phenyl-N-tosylaziridine | Alcohols | 1,2-Amino ethers | Attack at the phenyl-substituted carbon |

| N-Tosyl-2-benzylaziridine | Halides | β-Haloamines | Attack at the less substituted carbon |

This table illustrates the general principle of preferential attack at the less hindered carbon, though exceptions can occur based on reaction conditions and the specific nature of the substituents.

The nucleophilic ring-opening of this compound typically proceeds through an S_N2-type mechanism. ias.ac.in This is characterized by a "backside attack" where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group, which in this case is the nitrogen atom of the aziridine ring. masterorganicchemistry.com This concerted process, where the bond to the nucleophile forms as the C-N bond breaks, results in an inversion of stereochemistry at the carbon center being attacked. masterorganicchemistry.comyoutube.com The formation of nonracemic products from chiral aziridines provides strong evidence for this S_N2 pathway. ias.ac.iniitk.ac.in

The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For aziridines, the reaction is facilitated by the release of ring strain. The transition state involves a five-coordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.com

The rate and selectivity of nucleophilic ring-opening reactions of this compound can be significantly influenced by the use of catalysts. Both acid and Lewis acid catalysts are commonly employed to activate the aziridine ring.

Protic acids like sulfuric acid (H₂SO₄) can catalyze the ring-opening of aziridines. researchgate.net The acid protonates the nitrogen atom of the aziridine ring, forming a highly reactive aziridinium (B1262131) ion. This protonation increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The regioselectivity of the acid-catalyzed ring-opening can be complex and may differ from reactions under non-acidic conditions. mdpi.com While steric factors still play a role, electronic factors can become more pronounced in the charged aziridinium intermediate. The reaction can sometimes proceed through a pathway that has characteristics of both S_N1 and S_N2 mechanisms. nih.gov For instance, in the hydrofluorination of N-tosyl aziridines under acidic conditions, the attack was observed at the most substituted carbon, suggesting the development of a partial positive charge at this position, a hallmark of an S_N1-like transition state. nih.gov

Catalysis in Ring-Opening Reactions

Lewis Acid Catalysis (e.g., BF3•OEt2, In(OTf)3, AgOTf)

Lewis acids are effective catalysts for the ring-opening of this compound by coordinating to the nitrogen atom or the tosyl group, thereby increasing the electrophilicity of the ring carbons.

Boron Trifluoride Etherate (BF3•OEt2): This common Lewis acid has been shown to promote the ring-opening of aziridines. For instance, in some reactions, BF3•OEt2 has been used to facilitate the nucleophilic attack on the aziridine ring. scribd.com

Indium(III) Triflate (In(OTf)3): Indium triflate is another powerful Lewis acid used in these transformations. It has been employed in the C-arylation of aziridines, showcasing its ability to catalyze the ring-opening and subsequent reaction with aromatic nucleophiles. acs.org

Silver Triflate (AgOTf): Silver triflate is particularly effective in promoting the ring-opening of aziridines. rsc.org It has been utilized in dehydrative [3+2] annulation reactions of aziridines with 2-naphthols, leading to the formation of benzoindoline derivatives. rsc.org In a specific example, the reaction of this compound with 2-naphthol (B1666908) in the presence of AgOTf in 1,2-dichloroethane (B1671644) at 80°C afforded 1-phenyl-3-tosyl-2,3-dihydro-1H-benzo[e]indoline. rsc.org

Table 1: Lewis Acid Catalyzed Reactions

| Catalyst | Nucleophile | Product Type | Reference |

|---|---|---|---|

| BF3•OEt2 | Varies | Ring-opened products | scribd.com |

| In(OTf)3 | Arenes | C-arylated amines | acs.org |

| AgOTf | 2-Naphthols | Benzoindolines | rsc.org |

Gold(I) Catalysis (e.g., AuCl3/AgOTf)

A combination of gold(III) chloride and silver triflate acts as a highly efficient catalytic system for the ring-opening of aziridines with electron-rich arenes. This dual-catalyst system is believed to generate a more reactive cationic gold species that activates the aziridine for nucleophilic attack. acs.org

Aminium Radical-Cation Salt (Magic Blue) Initiated Processes

The aminium radical-cation salt, often referred to as "Magic Blue," can initiate the SN2-type nucleophilic ring-opening of activated aziridines. This process involves the formation of a radical cation from an electron-rich arene, which then attacks the aziridine. For example, the reaction of (±)-2-methyl-3-phenyl-1-tosylaziridine with 1,3,5-trimethoxybenzene (B48636) in the presence of Magic Blue resulted in the formation of (±)-4-methyl-N-(1-phenyl-1-(2,4,6-trimethoxyphenyl)propan-2-yl)benzenesulfonamide. acs.org This methodology allows for Friedel–Crafts-type alkylations under mild conditions. acs.org

Organometallic Reagents (e.g., Organolithium, Organocuprates)

Organometallic reagents are potent nucleophiles that readily attack the electrophilic carbons of the aziridine ring.

Organolithium Reagents: These reagents can add to N-activated aziridines, leading to ring-opened products. The reaction of organolithium compounds with N-protected aziridines provides a route to various substituted amines. epdf.pubwiley-vch.de

Organocuprates: Lithium organocuprates are also effective for the ring-opening of N-tosylaziridines. These softer nucleophiles can offer different selectivity compared to their organolithium counterparts. The reaction of various organocuprates with N-tosylaziridines has been used to synthesize a range of N-protected amines. epdf.pub

Palladium-Catalyzed Ring Opening

Palladium catalysts have been instrumental in developing regioselective and stereospecific ring-opening reactions of aziridines. acs.org These methods often involve the formation of a π-allyl palladium intermediate or direct oxidative addition of the C-N bond to the palladium center. Palladium-catalyzed cross-coupling reactions of aziridines with various partners, such as boronic acids (Suzuki-Miyaura coupling), have been reported. acs.orgsemanticscholar.org For instance, palladium-catalyzed ring-opening borylation of trans-2-methyl-3-phenyl-1-tosylaziridine has been achieved. rsc.org

Scope of Nucleophiles

The versatility of this compound as a synthetic intermediate is further demonstrated by the wide range of nucleophiles that can participate in its ring-opening reactions.

Alcohols and Phenols

Alcohols and phenols are common oxygen-based nucleophiles used in the ring-opening of aziridines, leading to the formation of valuable β-amino ether derivatives. These reactions are typically catalyzed by acids. A one-pot, acid-catalyzed ring-opening of this compound with phenols has been described. semanticscholar.org The electrochemical synthesis of various heterocyclic compounds has also been enabled by azo-free alcohol amination, a process that can involve aziridine intermediates. rsc.org

Amines and Nitrogen-Containing Nucleophiles

The reaction of this compound with amines and other nitrogen-containing nucleophiles is a well-established method for the synthesis of 1,2-diamines. The ring-opening typically occurs via an SN2 mechanism, where the nucleophile attacks one of the aziridine ring carbons, leading to the cleavage of a carbon-nitrogen bond. researchgate.net The regioselectivity of this attack is influenced by both steric and electronic factors.

In the case of this compound, the attack of a nitrogen nucleophile generally occurs at the less substituted carbon (C3), which is also activated by the adjacent phenyl group. This preferential attack at the benzylic position is attributed to the stabilization of the partial positive charge that develops in the transition state.

A study on the reaction of various tripeptide derivatives bearing an aziridine moiety with a range of amine nucleophiles demonstrated that regioselective ring-opening occurs at the β-position under mild conditions without the need for a catalyst. rsc.org Secondary and hindered primary amines were found to be excellent nucleophiles for this transformation. rsc.org

Table 1: Reaction of Aziridine-Containing Tripeptides with Amine Nucleophiles rsc.org

| Aziridine Substrate | Amine Nucleophile | Product | Yield (%) |

| Tripeptide 4 (Gly-Azi-Val) | n-Butylamine | Chain cleavage | - |

| Tripeptide 5 (Val-Azi-Gly) | n-Butylamine | Chain cleavage | - |

| Tripeptide 6 (Val-Azi-Val) | Benzylamine | Adduct 18 | 96 |

| Tripeptide 7 (Gly-Azi-Gly) | Dibenzylamine | Adduct 28 | 85 |

Data sourced from a study on the functionalization of peptide chains with amine nucleophiles. rsc.org

Indoles leading to Tryptamine (B22526) Derivatives

The reaction of N-tosylaziridines with indoles provides a direct route to the synthesis of tryptamine derivatives. This reaction is a type of Friedel-Crafts alkylation, where the indole (B1671886) acts as a nucleophile and attacks the aziridine ring. The presence of a Lewis acid catalyst is often required to enhance the electrophilicity of the aziridine.

The reaction of this compound with indole would be expected to proceed with high regioselectivity, with the C3 of the indole attacking the benzylic carbon of the aziridine. This leads to the formation of a new carbon-carbon bond and the corresponding tryptamine derivative. The stereochemistry of the aziridine is typically retained in the product.

Carbon Nucleophiles (e.g., Grignard Reagents, Carbanions)

Carbon nucleophiles, such as Grignard reagents and carbanions, can also be employed in the ring-opening of this compound. nih.gov These reactions lead to the formation of new carbon-carbon bonds and provide access to a diverse range of substituted amines. The development of mechanochemical methods for the synthesis of Grignard reagents in air has expanded the utility of these nucleophiles in organic synthesis. nih.gov

The reaction of a Grignard reagent with this compound would likely proceed with the nucleophilic attack at the less sterically hindered and electronically activated benzylic carbon. This would result in the formation of a β-substituted phenethylamine (B48288) derivative.

The use of enolates derived from ketones, esters, and amides as nucleophiles for the ring-opening of activated aziridines has been reported to yield γ-amino carbonyl compounds. nih.gov However, the reactivity of dianions of carboxylic acids with N-tosylaziridines has been shown to directly produce γ-amino acids in a single step. nih.gov

Table 2: Reaction of Lithium Enediolates with N-Tosylaziridines nih.gov

| Carboxylic Acid | Aziridine | Product | Yield (%) |

| Phenylacetic acid | 2-Ethyl-1-tosylaziridine | γ-Amino acid | 65 |

| Propanoic acid | 2-Ethyl-1-tosylaziridine | γ-Amino acid | 58 |

Data illustrates the direct synthesis of γ-amino acids from the reaction of enediolates of carboxylic acids with N-tosylaziridines. nih.gov

Azides (e.g., TMSN₃)

Trimethylsilyl azide (B81097) (TMSN₃) is a versatile reagent that can be used for the ring-opening of aziridines to form azidoamines. researchgate.net The reaction is often catalyzed by a Lewis acid and proceeds with high regioselectivity. The resulting azidoamines are valuable synthetic intermediates that can be readily converted to vicinal diamines or other nitrogen-containing compounds.

The reaction of this compound with TMSN₃ would be expected to yield the corresponding 1-azido-2-tosylamino-1-phenylpropane derivative. The azide would preferentially attack the benzylic carbon of the aziridine ring.

Ring-Expansion Reactions

The inherent ring strain of aziridines (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening and subsequent rearrangement reactions. researchgate.net This property has been exploited in the development of ring-expansion reactions to form larger nitrogen-containing heterocycles. researchgate.net

Formation of Larger Nitrogen Heterocycles (4- to 7-membered)

Transition metal-catalyzed reactions have been instrumental in the development of methods for the expansion of the aziridine ring to form four-, five-, six-, and seven-membered nitrogen heterocycles. researchgate.net These reactions often involve the formation of an intermediate that undergoes a rearrangement to afford the larger ring system.

Azetidines

Azetidines, four-membered nitrogen heterocycles, can be synthesized from the ring-expansion of N-tosylaziridines. One reported method involves the reaction of N-tosylaziridines with nitrogen ylides generated in situ from phenacyl bromide derivatives in a silica (B1680970) gel-water system. rsc.org This one-pot process affords functionalized azetidines in high yields and with high stereoselectivity. rsc.org The reaction proceeds via a tertiary amine-catalyzed ring expansion. rsc.org

[3+2] Ring-Expansion with Unsaturated Compounds (Olefins, Aldehydes, Ketones, Nitriles)

The formal [3+2] cycloaddition of aziridines with various unsaturated partners is a powerful method for constructing five-membered heterocyclic rings. This reaction proceeds through the cleavage of the aziridine C-C or C-N bond to generate a 1,3-dipole, which then reacts with a dipolarophile.

The reaction of donor-acceptor aziridines with aldehydes , catalyzed by a Nd(OTf)₃/N,N'-dioxide/LiNTf₂ system, yields cis-1,3-oxazolidines with high stereocontrol. nih.gov A proposed relay catalytic process involves the LiNTf₂-promoted formation of an azomethine ylide intermediate through C-C bond cleavage, which then undergoes an enantioselective cycloaddition with the aldehyde. nih.gov Similarly, reactions with ketones can also afford oxazolidine (B1195125) derivatives. researchgate.netnih.govkoreascience.kr

The cycloaddition with nitriles provides a route to imidazolines. researchgate.net This reaction is efficiently promoted by Lewis acids like BF₃·Et₂O, which facilitate the formation of the 1,3-dipole intermediate from the aziridine. researchgate.net

While the cycloaddition of aziridines with olefins is a known process, specific examples detailing the reaction of this compound with simple olefins are not extensively covered in the reviewed literature.

Aziridinium Ylide Intermediates in Ring Expansion

Aziridinium ylides are highly reactive intermediates that can be generated from the reaction of aziridines with carbenes or carbenoids. These ylides serve as precursors for various ring-expansion reactions, leading to the formation of more complex N-heterocycles. researchgate.netnih.govnih.govchemrxiv.org The fate of the aziridinium ylide is often dependent on the substitution pattern of the aziridine and the nature of the carbene. nih.gov

The reaction of bicyclic aziridines with rhodium-bound vinyl carbenes can lead to a formal [3+3] ring expansion to form highly substituted dehydropiperidines. researchgate.netnih.govnih.govchemrxiv.orgspringernature.com Mechanistic studies, supported by DFT calculations, suggest that this transformation proceeds through the formation of a vinyl aziridinium ylide. This intermediate then undergoes a concerted, asynchronous pseudo- researchgate.netmdpi.com-sigmatropic rearrangement to furnish the dehydropiperidine product. researchgate.netnih.govchemrxiv.org This rearrangement occurs with net retention of stereochemistry at the newly formed C-C bond. nih.govchemrxiv.org While the provided outline specifies a pseudo- researchgate.netthieme-connect.com-sigmatropic rearrangement, the available literature points towards a pseudo- researchgate.netmdpi.com-pathway for this particular transformation. This type of reactivity highlights the synthetic utility of aziridinium ylides in accessing complex piperidine (B6355638) scaffolds in a single, stereocontrolled step. springernature.com

The Stevens rearrangement is a 1,2-rearrangement that can occur from an ylide intermediate. wikipedia.org In the context of aziridinium ylides, a researchgate.netnih.gov-Stevens rearrangement provides a method for the one-carbon ring expansion of aziridines to azetidines. chemrxiv.org This reaction converts quaternary ammonium (B1175870) salts, such as the aziridinium ion within the ylide, to the corresponding amines in the presence of a strong base or through a catalytic cycle. wikipedia.org The mechanism is often debated but can involve the formation of a diradical pair within a solvent cage, which would explain the observed retention of configuration at the migrating carbon. wikipedia.org The term " researchgate.netacs.org-Stevens Rearrangement" as mentioned in the outline appears to be a typographical error, as the common and well-established transformation is the researchgate.netnih.gov-Stevens rearrangement.

Tandem Electrocatalytic Aziridination-Ring Expansion

A sustainable and atom-efficient approach to nitrogen heterocycles involves the tandem electrocatalytic aziridination of olefins followed by a ring-expansion reaction. This process has been demonstrated for the synthesis of 2-oxazolidinones and 2-thiazolidinethiones from simple aromatic olefins using ammonia (B1221849) and either carbon dioxide or carbon disulfide. The reaction is mediated by a simple iodide catalyst, which facilitates both the initial N-H aziridination and the subsequent ring expansion. This method avoids the need for pre-formed, and often unstable, aziridines and utilizes readily available starting materials. While this specific methodology focuses on the in situ generation of the aziridine, it underscores the synthetic potential of aziridine ring-expansion reactions in tandem processes.

Cycloaddition Reactions

One of the most powerful applications of aziridines in synthesis is their use as precursors for 1,3-dipoles, which can then undergo cycloaddition reactions to build complex five-membered rings.

1,3-Dipole Formation (Azomethine Ylides)

This compound can serve as a masked precursor for a highly reactive intermediate known as an azomethine ylide. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that are exceptionally useful in [3+2] cycloaddition reactions for the synthesis of pyrrolidines and other related heterocycles. wikipedia.org The generation of the ylide involves the cleavage of the C2-C3 bond of the aziridine ring.

The conversion of the aziridine to the corresponding azomethine ylide is an electrocyclic ring-opening reaction governed by the Woodward-Hoffmann rules. wikipedia.org The stereochemical course of the ring-opening is dependent on the method of activation:

Thermal Ring-Opening : Under thermal conditions, the C-C bond cleavage occurs in a conrotatory fashion. wikipedia.org This means that the substituents at C2 and C3 rotate in the same direction (both clockwise or both counter-clockwise) as the bond breaks. For cis-2-Methyl-3-phenyl-1-tosylaziridine, a conrotatory opening leads to an S-shaped azomethine ylide.

Photochemical Ring-Opening : When initiated by light, the ring-opening proceeds via a disrotatory mechanism, where the substituents rotate in opposite directions. wikipedia.org This would lead to a U-shaped ylide from the cis-aziridine.

The geometry of the resulting azomethine ylide is crucial as it dictates the stereochemistry of the subsequent cycloaddition products. These ylides are typically generated in situ and immediately trapped by a suitable dipolarophile due to their high reactivity.

Once formed, the azomethine ylide derived from this compound can be intercepted by a wide array of dipolarophiles in a [3+2] cycloaddition reaction. nih.govrsc.org This provides a powerful and stereoselective method for constructing highly substituted five-membered nitrogen heterocycles. The reaction is generally concerted and suprafacial with respect to both the dipole and the dipolarophile. wikipedia.org

Alkenes : Electron-deficient alkenes, such as maleimides, acrylates, and enones, are excellent dipolarophiles, leading to the formation of highly functionalized pyrrolidine (B122466) rings.

Alkynes : Reaction with alkynes, for instance, dimethyl acetylenedicarboxylate (B1228247) (DMAD), yields 2,5-dihydropyrrole (pyrroline) derivatives.

Ketones and Aldehydes : Carbonyl compounds can also act as dipolarophiles, with the cycloaddition occurring across the C=O bond to furnish oxazolidine rings. nih.gov

Nitriles : Trapping with nitriles can lead to the formation of dihydroimidazole (B8729859) derivatives after the initial cycloaddition.

The regioselectivity and stereoselectivity of these cycloadditions are often very high, making this a valuable tool in synthetic chemistry.

| Aziridine Precursor | Dipolarophile | Conditions | Product Type | General Yield | Reference |

|---|---|---|---|---|---|

| N-Tosylaziridines | N-Phenylmaleimide (Alkene) | Toluene, reflux | Pyrrolidine derivative | High | nih.gov |

| N-Tosylaziridines | Dimethyl Acetylenedicarboxylate (Alkyne) | Toluene, reflux | 2,5-Dihydropyrrole derivative | Excellent | nih.gov |

| N-Tosylaziridines | Benzaldehyde (Ketone/Aldehyde) | Toluene, reflux | Oxazolidine derivative | Good | nih.gov |

| N-Tosylaziridines | Acrylonitrile (Nitrile) | Toluene, reflux | Pyrroline derivative | Moderate to Good | wikipedia.org |

Photocatalytic (3+2) Dipolar Cycloadditions

A modern and highly efficient approach to conducting these [3+2] cycloadditions involves the use of visible-light photocatalysis. nih.govrsc.org This method allows the generation of the azomethine ylide from the aziridine under exceptionally mild conditions, often at room temperature and in minutes. nih.gov

The proposed mechanism involves a photocatalyst (e.g., an iridium or organic dye complex) which, upon excitation by visible light, engages in a single-electron transfer (SET) with the aziridine. nih.gov This generates an aziridine radical cation, which undergoes rapid C-C bond fragmentation to form a distonic radical cation intermediate. A second SET process, either from the reduced photocatalyst or another species, generates the final azomethine ylide, which then undergoes the cycloaddition. nih.gov

This photocatalytic method offers several advantages, including operational simplicity, speed, and high atom economy. It is compatible with a broad range of structurally diverse aziridines and dipolarophiles, including alkenes, aldehydes, and imines, affording the corresponding cycloadducts with high yields and diastereoselectivity. nih.gov

Palladium-Catalyzed [3+2] Cycloaddition of Aldehydes and Imines

The palladium-catalyzed [3+2] cycloaddition reaction of vinyl aziridines, which can be derived from this compound, serves as a powerful method for the construction of five-membered heterocyclic rings. While the reaction with simple aldehydes is less commonly detailed for this specific substrate, the cycloaddition with imines to form functionalized pyrrolidines is well-established. nih.gov

In a notable application, the palladium-catalyzed asymmetric formal [3+2] cycloaddition of vinyl aziridines with α,β-unsaturated imines, generated in situ, proceeds efficiently in the presence of chiral diphosphine ligands. rsc.org This process allows for the synthesis of highly functionalized and optically enriched aza-spiroindolenines. The reaction demonstrates high yields and excellent levels of diastereoselectivity and enantioselectivity. rsc.org The general transformation involves the reaction of a vinyl aziridine with an aryl sulfonyl indole, which rearranges to the reactive imine species under the reaction conditions. rsc.org

The choice of ligand is critical for achieving high enantioselectivity. For instance, in related palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloadditions with imines, novel phosphoramidite (B1245037) ligands have been developed that yield substituted pyrrolidines in high yields and enantioselectivities. nih.gov

Table 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Vinyl Aziridines and Imines

| Entry | Vinyl Aziridine | Imine Source | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl-substituted | Aryl Sulfonyl Indole | Chiral Diphosphine | up to 83 | 13:1 | up to 97 | rsc.org |

Other Notable Reactions

Beyond cycloadditions, this compound and its derivatives engage in a range of other synthetically useful transformations.

The palladium-catalyzed carbonylation of vinyl aziridines represents a direct route to β-lactams, a core structural motif in many antibiotics. bris.ac.uk The reaction proceeds via the formation of π-allyl palladium complexes upon oxidative addition of the palladium(0) catalyst to the vinyl aziridine. bris.ac.uk Subsequent carbon monoxide insertion and reductive elimination yield the β-lactam ring.

A key feature of this reaction is the isomerization of the π-allyl palladium intermediates. By carefully controlling reaction parameters such as temperature, CO pressure, and palladium concentration, it is possible to influence the degree of isomerization and thus control the stereochemical outcome of the product. bris.ac.uk For example, studies on cinnamyl phenyl aziridine, a close analogue, show that the trans-β-lactam is obtained as the major product regardless of whether the starting vinyl aziridine is the cis or trans isomer, indicating rapid isomerization of the intermediate. bris.ac.uk High CO pressure (e.g., 50 bar) can influence the capture of the π-allyl complex, leading to different diastereomers. bris.ac.uk

Table 2: Conditions for Palladium-Catalyzed Carbonylation to β-Lactams

| Substrate | Catalyst/Ligand | CO Pressure | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| trans-Cinnamyl phenyl aziridine | Pd(OAc)₂/PPh₃ | 1 atm | Toluene | 80 | trans-β-Lactam | 75 | bris.ac.uk |

Hydrogenolysis is a method used to cleave single bonds with molecular hydrogen, typically over a metal catalyst. In the context of N-tosylaziridines, this reaction can lead to the reductive opening of the strained ring. The cleavage can occur at either the C2-N or C3-N bond. For this compound, this would result in the formation of N-tosylated amino alcohols. The regioselectivity of the ring opening is influenced by steric and electronic factors, as well as the choice of catalyst.

While direct hydrogenolysis studies on this compound are not extensively detailed in the provided search results, analogous reactions, such as the hydrogenolysis of a C-OTs bond over a Raney Ni catalyst, demonstrate the feasibility of cleaving such bonds under these conditions. researchgate.net This suggests that hydrogenolysis of the aziridine would likely proceed to open the ring, yielding N-(2-phenylpropyl)-4-methylbenzenesulfonamide or N-(1-phenylpropan-2-yl)-4-methylbenzenesulfonamide, depending on the site of C-N bond cleavage.

Activated aziridines can react with sulfur-containing nucleophiles to produce sulfur-containing heterocycles. A notable example is the Lewis acid-catalyzed domino ring-opening cyclization of 2-phenyl-N-tosylaziridine with phenyl isothiocyanate, which yields 2-iminothiazolidine derivatives. researchgate.net This reaction proceeds via an initial nucleophilic attack of the thiocyanate (B1210189) on one of the aziridine carbons, leading to ring opening. This is followed by an intramolecular cyclization to form the five-membered thiazolidine (B150603) ring. researchgate.net This methodology provides an expedient route to these important pharmaceutical scaffolds. researchgate.net

The Lewis acid-catalyzed SN2-type ring opening of N-activated aziridines with electron-rich arenes and heteroarenes is a powerful method for generating substituted 2,2-diaryl- or 2-aryl-2-heteroarylethylamines. acs.orgacs.org This domino reaction involves the activation of the aziridine by a Lewis acid, making it susceptible to nucleophilic attack by the arene. The attack occurs at one of the electrophilic carbon atoms of the aziridine ring, leading to C-C bond formation and simultaneous ring opening.

This strategy has been successfully applied to synthesize a wide variety of compounds with high regioselectivity. acs.org For example, the reaction of N-tosylaziridines with electron-rich heterocycles like indoles can be catalyzed by gold(I) complexes or Brønsted acids like boron trifluoride etherate, leading to tryptamine derivatives. researchgate.net The choice of catalyst can influence the regioselectivity of the nucleophilic attack on the aziridine ring. researchgate.net

An efficient and environmentally friendly "on water" domino ring-opening cyclization (DROC) of N-activated aziridines with nitrones has been developed to produce chiral 1,2,4-oxadiazinanes. rsc.org This reaction proceeds with excellent yields and high stereoselectivity. A key advantage of this protocol is its ability to produce single diastereomers from a mixture of cis/trans disubstituted aziridines through a dynamic kinetic epimerization process. rsc.org The reaction is believed to proceed via a regio- and stereoselective ring opening of the aziridine by the nitrone, followed by an intramolecular cyclization to form the six-membered 1,2,4-oxadiazinane ring. rsc.org

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms

The elucidation of the precise steps involved in the transformations of 2-Methyl-3-phenyl-1-tosylaziridine is crucial for the rational design of new synthetic methodologies. Key mechanistic aspects that have been investigated include nucleophilic ring-opening reactions, electrocatalytic aziridination processes, the behavior of aziridinium (B1262131) ylides, and photocatalytically induced ring-opening.

The ring-opening of aziridines by nucleophiles is a fundamental reaction, and for derivatives like this compound, the regioselectivity and stereoselectivity are of paramount importance. The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the aziridine (B145994) ring, making it susceptible to nucleophilic attack. clockss.org The inherent strain of the three-membered ring, estimated to be around 26-27 kcal/mol, is a key driving force for these reactions. clockss.org

In the case of unsymmetrically substituted aziridines such as this compound, the site of nucleophilic attack is influenced by both steric and electronic factors. Generally, nucleophilic attack occurs at the less substituted carbon (C2) or the carbon that can better stabilize a positive charge in a transition state with SN1 character (C3, the benzylic position). The outcome often follows an SN2-type mechanism, leading to inversion of configuration at the attacked carbon center. While detailed studies specifically on the stereoelectronic control and transition states for the nucleophilic ring-opening of cis- and trans-2-Methyl-3-phenyl-1-tosylaziridine are not extensively documented in the provided search results, the principles can be inferred from studies on related systems. For instance, the ring opening of cis- and trans-2-methyl/phenyl-3-(trifluoromethyl)aziridines has been investigated, highlighting the influence of the substituents on the reaction course. researchgate.net

The formation of this compound can be envisioned through the aziridination of the corresponding olefin, trans-β-methylstyrene. Electrocatalytic methods offer a sustainable approach for such transformations. While specific studies detailing the electrocatalytic aziridination to form this exact compound are sparse in the provided results, related processes involving radical cation and carbocation intermediates are known. These reactions typically involve the single-electron oxidation of the alkene to generate a radical cation, which is then trapped by a nitrogen source. The subsequent steps can involve the formation of a carbocationic intermediate before ring closure to the aziridine.

Aziridinium ylides are highly reactive intermediates that can be generated from aziridines. nih.govwikipedia.org These zwitterionic species, containing a positively charged nitrogen within the three-membered ring and an adjacent carbanion, can undergo a variety of synthetically useful rearrangements. nih.gov The formation of an aziridinium ylide from this compound would typically involve the reaction with a carbene or a carbene equivalent.

Once formed, these ylides can participate in sigmatropic rearrangements, such as the clockss.orgnih.gov-Stevens or Sommelet-Hauser rearrangements, leading to ring-expanded products. wikipedia.orgresearchgate.net For example, intramolecular rearrangements of aziridinium ylides generated from vinyl aziridines have been shown to produce bicyclic amines. nih.gov The specific rearrangement pathway and the stereochemical outcome are often influenced by the substituents on the aziridine ring and the ylide carbon. While the provided literature discusses the general principles of aziridinium ylide chemistry, specific examples of the formation and subsequent rearrangements of ylides derived from this compound are not detailed.

Photocatalysis has emerged as a powerful tool for initiating chemical reactions through single electron transfer (SET) processes. The photocatalytic ring-opening of aziridines can provide access to a range of nitrogen-containing compounds. In a typical scenario, a photocatalyst, upon excitation by light, can either oxidize or reduce the aziridine ring.

For an N-tosylaziridine like this compound, a reductive SET process would lead to the formation of a radical anion, which could then fragment to open the ring. Conversely, an oxidative SET process, though less common for electron-rich aziridines, could also initiate ring-opening. The photochemistry of related aromatic N-ylides has been shown to involve both rearrangement and fragmentation patterns upon UV irradiation. scispace.com However, specific studies on the photocatalytic ring-opening of this compound via SET processes are not available in the provided search results.

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules and transition states.

DFT calculations have been widely applied to study the mechanisms of reactions involving aziridines. nih.govresearchgate.net These computational studies can provide valuable insights into the energetics of different reaction pathways, the structures of intermediates and transition states, and the origins of selectivity.

For reactions involving this compound, DFT could be used to:

Model Nucleophilic Ring Opening: Calculate the activation barriers for nucleophilic attack at the C2 and C3 positions to predict the regioselectivity. The transition state geometries would reveal the degree of SN1 versus SN2 character.

Investigate Aziridinium Ylide Rearrangements: Map the potential energy surface for the formation of the aziridinium ylide and its subsequent rearrangement pathways, such as the clockss.orgnih.gov-Stevens rearrangement. This would help in understanding the factors that control the competition between different rearrangement modes.

Analyze Catalytic Cycles: In the context of catalytic reactions, DFT can be used to model the entire catalytic cycle, including catalyst-substrate binding, the key bond-forming or bond-breaking steps, and catalyst regeneration.

While the provided search results highlight the general utility of DFT for studying aziridine chemistry, a specific and comprehensive DFT analysis of the mechanistic pathways for this compound is not detailed. Such studies would be invaluable for a deeper understanding of its chemical behavior.

Fukui Function Analysis for Regioselectivity Prediction

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the regioselectivity of reactions involving asymmetrically substituted aziridines like this compound. One of the key concepts derived from DFT is the Fukui function, which helps in identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attack. researchgate.net

The Fukui function quantifies the change in electron density at a particular point in a molecule when an electron is added or removed. For the ring-opening reactions of aziridines, which are typically initiated by nucleophiles, the sites most susceptible to attack are those with the largest values of the Fukui function for nucleophilic attack (f+). In the case of this compound, the two carbon atoms of the aziridine ring, C2 (bearing the methyl group) and C3 (bearing the phenyl group), are the potential sites for nucleophilic attack.

Computational studies on substituted aziridines have shown that the regioselectivity of the ring-opening is highly dependent on the nature of the substituents on the ring and the attacking nucleophile. frontiersin.org The phenyl group at C3 and the methyl group at C2 exert different electronic and steric effects, which in turn influence the local reactivity of these carbon atoms.

A Fukui function analysis would typically involve calculating the values of f+ for both C2 and C3. A higher f+ value on one of the carbons would indicate that it is the more electrophilic and therefore the preferred site of nucleophilic attack. The analysis would consider the electronic stabilization of a potential positive charge in the transition state. The phenyl group at C3 can stabilize a developing positive charge (carbocation-like character) through resonance, potentially making C3 a more favorable site for attack in reactions with more SN1 character. Conversely, steric hindrance from the phenyl group might favor attack at the less substituted C2 position in reactions governed by an SN2 mechanism.

While specific Fukui function data for this compound is not extensively documented in dedicated studies, the general principles of this analysis are widely applied to predict regioselectivity in similar heterocyclic systems. researchgate.net

Predicting Stereoselectivity and Isomer Distribution

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in asymmetric synthesis. Computational models can be employed to predict the stereoselectivity and the distribution of isomers in the products.

The ring-opening of N-tosylaziridines with nucleophiles generally proceeds via an SN2 mechanism. mdpi.com This mechanism involves the backside attack of the nucleophile on one of the ring carbons, leading to an inversion of the stereochemistry at that center. For this compound, which can exist as different stereoisomers (e.g., cis and trans), the stereochemistry of the starting material will dictate the stereochemistry of the product.

For instance, if a nucleophile attacks the C3 carbon of a specific stereoisomer of this compound, the reaction will proceed with inversion of configuration at C3. The resulting product will have a predictable relative stereochemistry between the newly formed stereocenter and the existing one at C2.

Computational chemistry can model the transition states for the different possible reaction pathways (i.e., attack at C2 versus C3 for each stereoisomer). By calculating the activation energies for these transition states, it is possible to predict which pathway is energetically more favorable. The pathway with the lower activation energy will be the dominant one, leading to the major product isomer.

Factors that influence the activation energies and thus the stereoselectivity include:

Steric Hindrance: The computational model can quantify the steric repulsion between the incoming nucleophile and the substituents on the aziridine ring (the methyl and phenyl groups).

Electronic Effects: The electronic properties of the substituents and the nucleophile influence the stability of the transition state.

Solvent Effects: Computational models can also incorporate the effect of the solvent, which can play a significant role in stabilizing or destabilizing the transition state and thus affecting the stereochemical outcome.

While detailed computational studies predicting the specific isomer distribution for a wide range of reactions of this compound are not broadly available, the established methodologies of computational chemistry provide a robust framework for such predictions. These methods have been successfully applied to other substituted aziridines to rationalize and predict their stereoselective transformations. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The inherent ring strain and the activating nature of the N-tosyl group make 2-Methyl-3-phenyl-1-tosylaziridine an excellent electrophilic substrate. Its reactions provide a powerful platform for the construction of intricate molecular frameworks, particularly those incorporating nitrogen atoms. The ring-opening process, driven by the relief of strain, allows for the stereospecific introduction of two functional groups, making it a key intermediate in the synthesis of diverse and complex target molecules. researchgate.net

N-Tosylaziridines are recognized as crucial intermediates in the synthesis of pharmacologically active agents. Many natural and synthetic compounds containing the aziridine (B145994) moiety exhibit significant biological activities, including antitumor, antimicrobial, and antibacterial properties. researchgate.netnih.gov For instance, fat-derived aziridines have demonstrated cytotoxic, neuroprotective, and antitumour-promoting effects. researchgate.net

While direct synthesis of a specific marketed drug from this compound is not prominently documented, its value lies in its role as a representative substrate for developing new synthetic methodologies. These developed methods are then applied to the synthesis of more complex bioactive molecules. The predictable reactivity of N-tosylaziridines is fundamental to strategies aimed at producing novel compounds with potential therapeutic applications.

The ring-opening of aziridines is a cornerstone strategy for the synthesis of other nitrogen-containing heterocycles. bas.bg This transformation allows for the expansion of the three-membered ring into larger, more complex cyclic systems, which are ubiquitous in natural products and pharmaceuticals. nih.gov

N-Tosylaziridines serve as effective precursors for the synthesis of isoquinoline (B145761) frameworks. One notable method involves the reaction of an N-tosylaziridine with α-benzyl TosMIC (tosylmethyl isocyanide) derivatives in the presence of a Lewis acid like aluminum ethyldichloride (AlEt2Cl), which yields the isoquinoline core structure. bas.bg Scandium(III) triflate has also been used to mediate the intramolecular ring expansion of aziridines to afford 4-aryltetrahydroisoquinolines. bas.bg These methods highlight the utility of the aziridine ring as a masked aminoethyl fragment that can be strategically unveiled to participate in cyclization reactions.

| Reactants | Catalyst/Reagent | Product Type | Reference |

| N-Tosylaziridine + α-Benzyl TosMIC | AlEt2Cl | Isoquinoline | bas.bg |

| Aryl-substituted Aziridines | Scandium(III) triflate | 4-Aryltetrahydroisoquinoline | bas.bg |

This table outlines general synthetic strategies for isoquinoline derivatives from aziridine precursors.

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through the ring expansion of aziridines. A simple and efficient one-pot method involves the reaction of 1-arenesulfonylaziridines, such as this compound, with dimethylsulfoxonium methylide. organic-chemistry.org This reaction proceeds by the nucleophilic attack of the ylide on a ring carbon, followed by intramolecular cyclization to furnish the corresponding 1-arenesulfonylazetidine, demonstrating a clean and effective one-carbon ring expansion. organic-chemistry.org

β-Amino acids are crucial components of various biologically active peptides and pharmaceuticals. The reductive ring-opening of N-tosylaziridines provides a powerful route to these compounds. nih.gov Specifically, the use of samarium diiodide (SmI2) to open the ring of N-tosylaziridines leads selectively to β-amino esters through the cleavage of the C-N bond. nih.govacs.org The N-tosyl group is particularly effective in directing this regioselectivity, preventing cleavage of the C-C bond which can be a competing pathway in other substituted aziridines. acs.org An alternative approach involves the nickel-catalyzed carboxylation of aziridines, which offers a different pathway to access a variety of β-amino acid structures. illinois.edu

Tryptamine (B22526) and its derivatives are a class of indole-containing compounds with significant biological roles. The synthesis of these derivatives can be efficiently achieved through the ring-opening of this compound with indoles as nucleophiles. researchgate.net Research has shown that both Lewis acids and gold(I) catalysts can effectively promote this reaction.

Under catalysis by boron trifluoride etherate, the reaction of 2-methyl-N-tosylaziridine with indole (B1671886) proceeds with the nucleophilic attack occurring almost exclusively at the more sterically hindered carbon atom of the aziridine ring. researchgate.net Alternatively, cationic gold(I) catalysts have proven to be superior Lewis acids for this transformation, affording a variety of tryptamine derivatives in good to excellent yields. researchgate.net When chiral aziridines are used, the reaction proceeds with complete stereocontrol. researchgate.net

The table below summarizes the outcomes of the reaction between various indoles and racemic 2-methyl-N-tosylaziridine, highlighting the catalyst used and the resulting yields. researchgate.net

| Indole Reactant | Catalyst/Reagent | Overall Yield (%) | Reference |

| 1H-Indole | Boron trifluoride etherate | 72 | researchgate.net |

| 5-Methoxy-1H-indole | Boron trifluoride etherate | 65 | researchgate.net |

| 5-Nitro-1H-indole | Boron trifluoride etherate | 70 | researchgate.net |

| 1H-Indole | AuCl / AgSbF6 | 68 | researchgate.net |

This table details the synthesis of tryptamine derivatives from 2-methyl-N-tosylaziridine and various indoles.

Construction of Diverse Nitrogen-Containing Heterocycles

Functionalized β-Amino Ketones

The synthesis of functionalized β-amino ketones can be achieved through the nucleophilic ring-opening of activated aziridines. This transformation typically involves the reaction of an enolate, generated from a ketone, with the aziridine. The enolate attacks one of the aziridine's carbon atoms, leading to the cleavage of a carbon-nitrogen bond and the formation of a new carbon-carbon bond.

For N-tosylaziridines, this reaction provides a direct route to protected β-amino ketones, which are valuable precursors for various biologically active compounds and other complex molecules. The reaction of chiral enolates derived from pseudoephedrine amides with N-activated aziridines has been shown to proceed in good yields, affording γ-aminoamides that can be further converted to the desired β-amino ketone derivatives. nih.gov The stereochemical outcome of the reaction is influenced by the stereochemistry of both the chiral auxiliary on the enolate and the stereogenic centers of the aziridine ring. nih.gov This method represents a powerful tool for the stereocontrolled synthesis of these important structural motifs.

| Reactants | Conditions | Product Type | Yield | Reference |

| N-Tosylaziridine, Ketone | Base (e.g., LDA), Chiral Auxiliary (e.g., Pseudoephedrine) | γ-Aminoamide (precursor to β-Amino Ketone) | Good | nih.gov |

Tetrahydrobenzoxazepines and Tetrahydrobenzodiazepines

A stereoselective approach to synthesizing seven-membered heterocyclic scaffolds such as 2,3,4,5-tetrahydrobenzoxazepines and the corresponding tetrahydrobenzodiazepines has been developed utilizing activated aziridines. nih.gov This method involves a domino sequence initiated by the ring-opening of the aziridine with a bifunctional nucleophile.

The synthesis begins with the reaction of an activated aziridine, like this compound, with 2-hydroxyphenyl acrylates or 2-aminophenyl acrylates. This initial step is a nucleophilic attack by the phenolic oxygen or the aniline (B41778) nitrogen on the aziridine ring. This is followed by an intramolecular aza-Michael addition, catalyzed by a palladium complex, to form the seven-membered ring. nih.gov This efficient process delivers the desired complex molecular scaffolds in high yields and with excellent stereoselectivity. nih.gov

| Aziridine Reactant | Nucleophile | Catalyst | Product | Yield | ee | Reference |

| Activated Aziridines | 2-Hydroxyphenyl Acrylates | Palladium catalyst | Tetrahydrobenzoxazepine | Up to 82% | Up to 94% | nih.gov |

| Activated Aziridines | 2-Aminophenyl Acrylate | Palladium catalyst | Tetrahydrobenzodiazepine | High | High | nih.gov |

Hexahydropyrrolo[2,3-b]indoles

The hexahydropyrrolo[2,3-b]indole core is a prominent feature in many complex alkaloids and biologically active compounds. organic-chemistry.orgrsc.orgnih.gov A highly enantioselective route to this tricyclic system has been established through a domino ring-opening cyclization (DROC) of activated aziridines with indoles. nih.gov

In this process, a Lewis acid, such as scandium(III) triflate or copper(I) triflate, activates the this compound, facilitating an SN2-type nucleophilic attack by an indole at the C3 (phenyl-bearing) carbon. nih.govresearchgate.net This regioselective ring-opening is followed by an intramolecular cyclization, where the newly freed sulfonamide nitrogen attacks the C2 position of the indole ring, to construct the pyrrolidine (B122466) ring fused to the indole system. nih.gov This strategy allows for the synthesis of chiral hexahydropyrrolo[2,3-b]indoles with high yields and excellent enantioselectivity (up to >99% ee). nih.gov The reaction tolerates a range of substituents on the indole nucleus. nih.govrsc.org Furthermore, the N-tosyl protecting group on the resulting product can be removed in the same pot to provide the free NH-containing hexahydropyrroloindoles. nih.gov

| Reactants | Catalyst | Key Steps | Product | Yield | ee | Reference |

| N-Tosylaziridine, Indole | Lewis Acid (e.g., Sc(OTf)₃, Cu(OTf)₂) | SN2 Ring-Opening, Intramolecular Cyclization | Hexahydropyrrolo[2,3-b]indole | Up to 95% | Up to >99% | nih.gov |

β-Lactams

β-Lactams (azetidin-2-ones) are a fundamentally important class of heterocycles, most notably forming the core structure of penicillin and cephalosporin (B10832234) antibiotics. rsc.org The transition-metal-catalyzed carbonylation of aziridines represents a powerful and direct method for synthesizing the β-lactam ring system. rsc.orgresearchgate.net This reaction involves the formal insertion of a carbon monoxide (CO) molecule into one of the C-N bonds of the aziridine ring.

The carbonylation of N-tosylaziridines is typically catalyzed by cobalt, rhodium, or palladium complexes. rsc.org For an aziridine like this compound, the regioselectivity of CO insertion is a critical aspect. Theoretical and experimental studies have shown that the presence of a phenyl group on the aziridine ring directs the CO insertion to occur specifically at the phenyl-bearing carbon–nitrogen bond. rsc.org This reaction is highly stereospecific, with trans-aziridines yielding trans-β-lactams and cis-aziridines yielding cis-β-lactams. rsc.org This method provides a reliable pathway to functionalized β-lactams, which are valuable synthons for more complex molecules, including carbapenem (B1253116) antibiotics. rsc.org

| Aziridine | Catalyst System | Key Feature | Product | Reference |

| N-Tosylaziridines | Cobalt, Rhodium, or Palladium carbonyl complexes | Regio- and stereospecific CO insertion | β-Lactam | rsc.org |

| 2-Phenyl-N-tosylaziridine | Cobalt Carbonyl | CO insertion at the C-N bond adjacent to the phenyl group | 4-Phenyl-azetidin-2-one | rsc.org |

Polyheterocycles via Cascade Reactions

The inherent reactivity of this compound allows it to serve as a linchpin in cascade or domino reactions, enabling the rapid construction of complex polyheterocyclic systems from simple precursors. These reactions are often initiated by a Lewis acid-catalyzed ring-opening, which generates a reactive intermediate that undergoes subsequent intramolecular cyclizations.

One prominent example is the formal [3+2] cycloaddition reaction. Upon treatment with a Lewis acid like Y(OTf)₃, N-tosylaziridines can undergo C-C bond cleavage to form azomethine ylides. These ylides can then react with various dipolarophiles, such as electron-rich alkenes, in a cycloaddition to afford highly substituted pyrrolidines with high regio- and diastereoselectivity. Another cascade pathway involves the ring expansion of N-tosylaziridines. For instance, reaction with nitrogen ylides, generated in situ, can lead to functionalized azetidines in a one-pot process. These cascade strategies are highly efficient, creating multiple bonds and stereocenters in a single operation.

| Reaction Type | Reactants | Catalyst | Intermediate | Product | Reference |

| Formal [3+2] Cycloaddition | N-Tosylaziridine, Alkene | Y(OTf)₃ | Azomethine Ylide | Substituted Pyrrolidine | |

| Ring Expansion | N-Tosylaziridine, Nitrogen Ylide precursor | Tertiary Amine | - | 2-Aroyl-N-tosylazetidine | |

| Domino Ring-Opening Cyclization | N-Tosylaziridine, Nitrone | LiClO₄/Bu₄NBF₄ | - | 1,2,4-Oxadiazinane | nih.gov |

1,3-Thiazolidine and 1,3-Thiazoline-2-imine Derivatives

The synthesis of sulfur-containing heterocycles such as 1,3-thiazolidine derivatives can be efficiently achieved from activated aziridines. A particularly effective method is the Lewis acid-catalyzed domino ring-opening cyclization (DROC) of N-tosylaziridines with isothiocyanates. organic-chemistry.org This reaction provides access to 2-iminothiazolidines, which are important scaffolds in medicinal chemistry. rsc.org

The process is initiated by the activation of the aziridine nitrogen by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This enhances the electrophilicity of the ring carbons, facilitating a backside SN2 attack by the sulfur atom of the isothiocyanate. organic-chemistry.org This ring-opening step occurs with inversion of configuration at the carbon center. The resulting intermediate then undergoes a 5-exo-dig intramolecular cyclization, where the nitrogen attacks the central carbon of the isothiocyanate moiety to form the five-membered thiazolidine (B150603) ring. organic-chemistry.org When starting with an enantiopure aziridine, this stereospecific sequence allows for the synthesis of 2-iminothiazolidines with excellent yield and high enantioselectivity. organic-chemistry.org

| Aziridine | Reagent | Catalyst System | Key Steps | Product | Yield | ee | Reference |

| (R)-2-Phenyl-N-tosylaziridine | Phenyl isothiocyanate | BF₃·OEt₂, TBAHS | SN2 Ring-Opening, 5-exo-dig Cyclization | (S,Z)-N,5-Diphenyl-3-tosylthiazolidin-2-imine | 97% | 98% | organic-chemistry.org |

2,2-Diarylethylamines

2,2-Diarylethylamines are structural motifs present in a number of pharmacologically active compounds. A direct route to this scaffold involves the Friedel-Crafts alkylation of aromatic compounds with activated aziridines. In this reaction, the aziridine acts as the electrophile, and an electron-rich aromatic ring, such as benzene (B151609) or a substituted arene, serves as the nucleophile.

The reaction is promoted by a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid. The Lewis acid coordinates to the nitrogen atom of the N-tosylaziridine, activating the ring towards nucleophilic attack. The aromatic ring then attacks one of the carbons of the aziridine ring, leading to C-C bond formation and ring-opening. With a substrate like this compound, the attack preferentially occurs at the benzylic carbon (C3), which can better stabilize the developing positive charge. This results in the formation of a 1,2-diarylethylamine framework. Subsequent removal of the N-tosyl protecting group yields the final 2,2-diarylethylamine product. This reaction is a powerful method for the direct arylation of aziridines.

| Reaction Type | Reactants | Catalyst | Key Feature | Product Scaffold | Reference |

| Friedel-Crafts Alkylation | N-Tosylaziridine, Arene (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | C-C bond formation via electrophilic aromatic substitution | 2,2-Diarylethylamine |

Morpholin-2-ones

The synthesis of morpholin-2-one (B1368128) scaffolds, which are core structures in various biologically active compounds, can be approached using aziridine chemistry. Although direct synthesis from this compound is not widely documented, a related strategy involves the reaction of N-activated 2-acylaziridines with acid chlorides. In this transformation, the basic nitrogen of the aziridine ring initiates a reaction with the acid chloride, forming a reactive acylaziridinium ion intermediate. chemrxiv.org

This intermediate is then susceptible to intramolecular ring-opening by the chloride anion released during the initial reaction. For instance, when methyl chlorooxoacetate is used as the acid chloride, the subsequent displacement of the newly introduced chloride by the internal oxygen nucleophile leads to the formation of morpholin-2,3-diones. chemrxiv.org This method demonstrates the utility of the aziridine ring as a precursor to six-membered heterocyclic systems like morpholinones through a ring-opening and subsequent cyclization cascade.

1,2,4-Oxadiazinanes

The synthesis of 1,2,4-oxadiazinanes from N-tosylaziridines is a less-explored area of research. The primary synthetic routes to 1,2,4-oxadiazinane structures typically involve the cycloaddition of nitrones with imines. While aziridines are known to participate in cycloaddition reactions, often acting as azomethine ylide precursors upon thermal or photochemical ring-opening, their specific application in forming 1,2,4-oxadiazinanes is not well-established in the literature. Conceptually, a reaction between an N-tosylaziridine and a nitrone could be envisioned, but this pathway remains a topic for future investigation rather than a current application.

Chiral Aziridines in Stereoselective Synthesis

One of the most significant applications of chiral N-tosylaziridines, including enantiomerically pure forms of this compound, is in stereoselective synthesis. The defined stereochemistry of the aziridine carbons is transferred with high fidelity to the product of nucleophilic ring-opening reactions. These reactions almost invariably proceed through an SN2 mechanism, resulting in the inversion of configuration at the carbon center attacked by the nucleophile.

Lewis acid-mediated ring-opening reactions of chiral 2-aryl-N-tosylaziridines have been extensively studied. For example, chiral 2-phenyl-N-tosylaziridine reacts with various alcohols in the presence of a Lewis acid to produce nonracemic 1,2-amino ethers in excellent yields and with good enantiomeric excess. akjournals.comnih.gov Similarly, the reaction with zinc(II) halides can produce β-haloamines with high regio- and stereoselectivity. acs.org The stereochemical outcome provides strong evidence for the SN2 pathway. akjournals.com

The regioselectivity of the attack—whether at the C2 (benzylic) or C3 position—can be influenced by the catalyst and reaction conditions. Gold(I) catalysts have been shown to be superior Lewis acids for promoting the SN2-type ring-opening of N-tosylaziridines with indole nucleophiles, affording tryptamine derivatives with complete stereocontrol when chiral aziridines are used. acs.org

| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Chiral 2-phenyl-N-tosylaziridine | Alcohols | Lewis Acid | Nonracemic 1,2-amino ethers | Reaction proceeds via SN2 pathway with good enantiomeric excess. | nih.gov |

| Chiral 2-methyl-N-tosylaziridine | Indoles | [Au(JohnPhos)NTf2] | Tryptamine derivatives | Complete stereocontrol and high yields under gold(I) catalysis. | acs.org |

| (R)-2-phenyl-N-tosylaziridine | ZnX2 (X=Cl, Br, I) | CH2Cl2 | Nonracemic β-haloamines | Quaternary ammonium (B1175870) salts can suppress racemization, enhancing enantiopurity. | acs.org |

| meso-Aziridine | Anilines | Chiral Zirconium Catalyst | Chiral 1,2-diamines | Effective asymmetric ring-opening of a prochiral substrate. | rsc.org |

Development of Green Chemistry Methodologies for Aziridine Derivatives

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis and application of aziridine derivatives. These efforts center on reducing waste, avoiding hazardous reagents, and improving energy efficiency through technologies like electrochemistry and flow chemistry.

Electrochemical Processes for Sustainable Synthesis

Organic electrochemistry represents a powerful green tool, replacing conventional chemical oxidants and reductants with clean and reagent-free electrons. youtube.comyoutube.com This approach avoids stoichiometric toxic reagents and the waste they generate. In the context of aziridines, electrochemical methods have been successfully developed for their synthesis, often providing access to structures that are difficult to obtain via other means. chinesechemsoc.org

A notable advancement is the electrochemical aziridination of alkenes. nih.gov Strategies have been developed for the direct, oxidant-free synthesis of aziridines by coupling alkenes with nitrogen sources like ammonia (B1221849) or primary amines. chemrxiv.orgchinesechemsoc.org These reactions can be carried out in undivided or divided electrochemical cells, where the choice of setup can even control reaction selectivity. chinesechemsoc.org Anodic oxidation of an alkene can generate a reactive intermediate that couples with the amine nitrogen source. chemrxiv.org The process is often redox-neutral, with the only byproduct being hydrogen gas generated at the cathode, embodying a highly atom-economical and environmentally benign transformation. nih.gov

| Reaction Type | Substrates | Electrochemical Setup | Key Advantage | Reference |

|---|---|---|---|---|

| Direct Aziridination | Tetrasubstituted Alkenes + NH3 | Graphite anode, undivided cell | Access to sterically hindered aziridines without chemical oxidants. | chinesechemsoc.org |

| Oxidative Coupling | Internal Alkenes + Primary Amines | Electrochemical flow reactor | Short reaction times (5 min) and broad substrate scope. | chemrxiv.org |

| Oxidative Sulfonamide/Alkene Cross-Coupling | Unactivated Alkenes + Sulfonamides | Electrochemical flow cell | Avoids metal catalysts and external oxidants; suitable for modifying natural products. | nih.govoup.com |

| C-H Amination | Ethers + N-Tosyl 1,2,3-triazole | Undivided cell, carbon electrodes | Regioselective synthesis of N-substituted triazoles via a triazole radical cation. | nih.gov |

Flow Chemistry Applications for Enhanced Efficiency and Selectivity

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. acs.org The superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to handle hazardous intermediates safely make it an ideal platform for aziridine chemistry. acs.orgacs.org

Continuous flow processes have been developed for the efficient synthesis of N-tosylaziridines. For example, aziridination of alkenes using iminoiodane derivatives as nitrene precursors can be performed in flow reactors. This approach allows for the in situ generation and immediate use of the aziridine in subsequent telescoped reactions, such as nucleophilic ring-opening, without the need to isolate the potentially hazardous aziridine intermediate. acs.org This methodology is not only safer but also enables the use of highly reactive aziridines that are difficult to purify in batch mode. acs.org

Furthermore, combining electrochemistry with flow reactors creates a particularly powerful and sustainable synthetic tool. nih.govoup.com Electrochemical flow aziridination of unactivated alkenes using sulfonamides has been achieved, providing a practical, oxidant-free method suitable for modifying complex bioactive molecules. nih.govoup.com The flow setup allows for scalable production while maintaining the green benefits of the electrochemical approach. chemrxiv.org

| Process | Starting Materials | Key Features of Flow Process | Outcome | Reference |

|---|---|---|---|---|

| Telescoped Aziridination/Ring-Opening | Alkenes + Iminoiodanes | In situ generation and use of aziridine intermediate. | Avoids isolation of potentially hazardous aziridines. | acs.org |

| Baldwin Rearrangement | Vinyl-substituted oxadiazolines | Superheating, short residence time (5-10 min). | Higher yields, diastereoselectivity, and throughput than batch. | acs.org |

| Two-Step N-Arylaziridine Synthesis | Anilines + Styrenes | Combination of two optimized flow steps into a single continuous process. | Safe and efficient synthesis from simple commercial materials. | akjournals.com |

| Electro-Flow Aziridination | Alkenes + Sulfonamides | Combines electrochemical synthesis with a continuous flow reactor. | Oxidant-free, scalable synthesis suitable for natural product modification. | nih.govoup.com |

Future Research Directions and Challenges

Development of Novel Stereoselective Methodologies

A primary challenge and a significant area of future research lie in the development of new stereoselective methods for both the synthesis and transformation of 2-methyl-3-phenyl-1-tosylaziridine. The control over the relative and absolute stereochemistry of its two stereogenic centers is crucial for its application in synthesizing enantiomerically pure target molecules.

Future efforts will likely focus on:

Catalytic Asymmetric Aziridination: While methods exist for the aziridination of alkenes like (E)-propenylbenzene to form this compound, the development of more efficient and highly enantioselective catalytic systems remains a priority. semanticscholar.org This includes designing new chiral ligands for transition metal catalysts that can induce high levels of stereocontrol.

Stereoconvergent Reactions: Research into stereoconvergent mechanisms, where a racemic or diastereomeric mixture of the aziridine (B145994) is converted into a single stereoisomeric product, is a promising avenue. For instance, reactions where a sulfonamide directing group controls the C-C bond formation can lead to a single desired stereoisomer regardless of the starting material's configuration. acs.org

Diastereoselective Ring-Opening: The stereospecificity of ring-opening reactions is critical. Future methodologies will aim for complete control over the diastereoselectivity of reactions where nucleophiles attack the aziridine ring. Research has shown the potential for achieving high diastereomeric ratios (dr >20:1) in the synthesis of 1,3-diamines from aziridine precursors, a strategy that could be refined for this compound. acs.org An example of this is the reaction of a diastereomeric mixture of this compound with a nucleophile to yield products with a specific diastereomeric ratio. acs.orgscribd.com

A recent study demonstrated the electrochemical synthesis of (2S,3S)-2-methyl-3-phenyl-1-tosylaziridine from N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-4-methylbenzenesulfonamide, showcasing an alternative stereoselective cyclization strategy. rsc.org

Exploration of New Reactivity Modes and Cascade Reactions

Moving beyond simple ring-opening reactions, the exploration of novel reactivity modes and the design of cascade (or domino) reactions involving this compound are at the forefront of synthetic innovation. These approaches offer significant advantages in terms of atom and step economy, rapidly building molecular complexity from a simple precursor.

Key areas for future exploration include:

Domino Ring-Opening/Cyclization (DROC): This powerful strategy involves the initial ring-opening of the aziridine followed by an intramolecular cyclization to construct complex heterocyclic systems. For example, the reaction of this compound with nucleophiles like 1,3-dimethylindole (B1617634) can lead to the formation of hexahydropyrrolo[2,3-b]indole derivatives in a single pot. acs.org

Tandem Reactions: Designing one-pot tandem reactions that combine multiple bond-forming events is a major goal. A reported zinc-catalyzed domino reaction of aziridines with propargyl alcohols proceeds via a ring-opening/intramolecular hydroamination sequence to afford 3,4-dihydro-2H-1,4-oxazine derivatives. scribd.com Applying such strategies to this compound could provide access to a wide array of complex heterocycles.

Rearrangement Reactions: Investigating novel rearrangement pathways of the aziridine ring or its derivatives could unlock new synthetic possibilities. The inherent strain of the aziridine ring can be harnessed to drive unique molecular reorganizations under specific catalytic conditions.

The table below summarizes examples of cascade reactions involving aziridine derivatives, highlighting the potential for this compound.

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Aziridine, 1,3-Dimethylindole | Magic Blue | Hexahydropyrrolo[2,3-b]indole | acs.org |

| Aziridine, Propargyl alcohol | Zn(OTf)₂, Bu₄N⁺OTf⁻ | 3,4-Dihydro-2H-1,4-oxazine | scribd.com |

| Cyclic carboxylic acid anhydrides, Nucleophiles with terminal alkene | N/A | Macrocycles (via IMCR) | epdf.pub |

Advanced Catalytic Systems for Aziridine Transformations

The development of more efficient, selective, and sustainable catalytic systems is central to unlocking the full potential of this compound. Research is moving beyond traditional stoichiometric reagents towards catalytic approaches that offer better control and environmental compatibility.

Future directions in catalysis include:

Transition Metal-Free Catalysis: Exploring organocatalysts or metal-free catalytic systems offers a sustainable alternative to precious metal catalysts. An example is the use of the aminium radical-cation salt "Magic Blue" [Tris(4-bromophenyl)ammoniumyl hexachloroantimonate], which initiates a Friedel–Crafts-type alkylation via an SN2-type ring-opening of activated aziridines. acs.org This system has been shown to be reusable, enhancing its practical appeal. acs.org

Dual Catalytic Strategies: Combining two different catalysts to promote sequential or synergistic transformations is a powerful approach. A dual catalytic system of Zn(OTf)₂ and a quaternary ammonium (B1175870) salt has been effectively used for the domino reaction between aziridines and propargyl alcohols. scribd.com

Photoredox and Electrochemical Catalysis: Harnessing light or electricity to drive aziridine transformations represents a green and innovative frontier. Electrochemical methods have been successfully employed for the intramolecular cyclization to form aziridines, suggesting that similar strategies could be developed for their subsequent reactions. rsc.org

Catalyst-Controlled Regiodivergence: A significant challenge in the ring-opening of unsymmetrical aziridines like this compound is controlling the regioselectivity of the nucleophilic attack. Future research will focus on designing catalytic systems that can selectively direct the nucleophile to either the C2 (methyl-bearing) or C3 (phenyl-bearing) carbon, thereby producing different constitutional isomers from the same starting material. semanticscholar.org Palladium-catalyzed regioselective ring-opening borylation is one such example of achieving high regiocontrol. rsc.org

The table below highlights various catalytic systems used for transformations of this compound and related compounds.

| Catalyst System | Reaction Type | Product | Reference |

| Magic Blue (reusable) | Friedel-Crafts Alkylation | 2,2-Diarylethylamines | acs.org |

| Zn(OTf)₂, Bu₄N⁺OTf⁻ | Domino Ring-Opening/Hydroamination | 3,4-Dihydro-2H-1,4-oxazines | scribd.com |

| Palladium complexes | Regioselective Borylation | β-Amino boronic esters | rsc.org |

| Copper(I) Chloride (CuCl) | Aziridination | trans-2-Methyl-3-phenyl-1-tosylaziridine | wiley-vch.de |

Application in Complex Natural Product Synthesis and Drug Discovery Pipelines

The ultimate goal of developing synthetic methodologies for this compound is to apply them to the construction of molecules with significant biological function. Its role as a precursor to vicinal amino alcohols and other diamino functionalities makes it highly relevant for medicinal chemistry and natural product synthesis.

Future research will focus on integrating this aziridine into synthetic pipelines for:

Natural Product Synthesis: The structural motifs accessible from this compound are found in numerous natural products with potent biological activities. wiley-vch.de For example, it has been used in a convergent synthesis of the protease inhibitor eurystatine. epdf.pub Future work will involve incorporating advanced, stereoselective, and cascade reactions into the total synthesis of other complex natural products.

Drug Discovery: The synthesis of libraries of complex molecules for biological screening is a cornerstone of drug discovery. The development of robust and versatile reactions using this compound will facilitate the rapid generation of diverse molecular scaffolds. acs.org For instance, the 2,2-diarylethylamine core, accessible through its ring-opening, is a key structure in many pharmacologically active compounds. acs.org Furthermore, its derivatives are relevant for developing antagonists for protein-protein interactions, a key strategy in modern cancer therapy. epdf.pub

The challenge lies in seamlessly integrating the novel methodologies developed for this aziridine into multi-step synthetic sequences, demonstrating their robustness and utility in achieving complex molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products